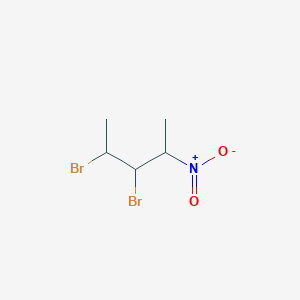

2,3-Dibromo-4-nitropentane

Description

Properties

CAS No. |

62545-05-5 |

|---|---|

Molecular Formula |

C5H9Br2NO2 |

Molecular Weight |

274.94 g/mol |

IUPAC Name |

2,3-dibromo-4-nitropentane |

InChI |

InChI=1S/C5H9Br2NO2/c1-3(6)5(7)4(2)8(9)10/h3-5H,1-2H3 |

InChI Key |

JMRGWTWWBVCGHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C)Br)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-4-nitropentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for 2,3-dibromo-4-nitropentane, a halogenated nitroalkane with potential applications in organic synthesis and as a building block in drug discovery. Due to the limited availability of direct literature on the synthesis of this specific molecule, this document provides a comprehensive, two-step hypothetical pathway based on well-established chemical principles: the synthesis of the alkene precursor, 4-nitropent-2-ene, followed by its stereoselective bromination.

This guide provides detailed experimental protocols, predicted quantitative data, and visualizations to aid researchers in the potential synthesis and characterization of this compound.

Synthesis Pathway Overview

The proposed synthesis of this compound proceeds via a two-step reaction sequence. The first step involves the formation of the alkene precursor, 4-nitropent-2-ene. The second step is the electrophilic addition of bromine across the double bond of 4-nitropent-2-ene to yield the target molecule.

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-nitropent-2-ene

This procedure is based on a modified Henry (nitroaldol) reaction followed by dehydration.

Materials:

-

Nitroethane

-

Acetaldehyde

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Phthalic anhydride

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Distilled water

Procedure:

-

Henry Reaction: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of nitroethane (1.0 eq) in diethyl ether is cooled to 0°C. An aqueous solution of sodium hydroxide (1.1 eq) is added dropwise with vigorous stirring, followed by the slow addition of acetaldehyde (1.0 eq). The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the addition of dilute hydrochloric acid until the solution is acidic. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-nitro-2-pentanol.

-

Dehydration: The crude 3-nitro-2-pentanol is mixed with phthalic anhydride (1.5 eq) in a distillation apparatus. The mixture is heated under vacuum. The 4-nitropent-2-ene product will distill along with water.

-

Purification: The distillate is collected, and the organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and fractionally distilled to yield pure 4-nitropent-2-ene.

Step 2: Bromination of 4-nitropent-2-ene

This procedure describes the electrophilic addition of bromine to the alkene. The reaction is expected to proceed with anti-stereochemistry.[1][2][3]

Materials:

-

4-nitropent-2-ene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

-

Reaction Setup: A solution of 4-nitropent-2-ene (1.0 eq) in carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled to 0°C in an ice bath. The reaction should be carried out in a fume hood due to the toxicity and volatility of bromine and the solvent.

-

Bromine Addition: A solution of bromine (1.0 eq) in carbon tetrachloride is added dropwise to the stirred solution of the alkene. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[3] The addition is continued until a faint persistent bromine color is observed.

-

Quenching: The reaction mixture is stirred for an additional 30 minutes at 0°C. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

Work-up and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are estimates based on analogous reactions found in the literature.

| Parameter | 4-nitropent-2-ene | This compound |

| Molecular Formula | C₅H₉NO₂ | C₅H₉Br₂NO₂ |

| Molecular Weight | 115.13 g/mol | 274.94 g/mol [4] |

| Theoretical Yield | (Varies based on scale) | (Varies based on scale) |

| Expected % Yield | 50-60% | 80-90% |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow solid or oil |

| Boiling Point | ~155-160 °C (predicted) | (Not available) |

| Melting Point | (Not applicable) | (Not available) |

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for the final product, this compound, based on typical values for similar functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.6-1.8 | Doublet | 3H | CH₃-CH(NO₂) |

| ~4.3-4.6 | Multiplet | 1H | CH(Br)-CH(NO₂) |

| ~4.7-5.0 | Multiplet | 1H | CH(Br)-CH₃ |

| ~1.9-2.1 | Doublet | 3H | CH₃-CH(Br) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~20-25 | CH₃-CH(Br) |

| ~25-30 | CH₃-CH(NO₂) |

| ~50-60 | C(Br)-CH₃ |

| ~55-65 | C(Br)-CH(NO₂) |

| ~80-90 | C(NO₂) |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretch (alkane) |

| ~1550 | Strong | N-O asymmetric stretch (nitro group) |

| ~1370 | Strong | N-O symmetric stretch (nitro group) |

| ~600-700 | Strong | C-Br stretch |

Visualizations

Experimental Workflow: Bromination of 4-nitropent-2-ene

Figure 2: Step-by-step workflow for the bromination of 4-nitropent-2-ene.

Stereochemical Pathway of Bromination

The addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms. This stereospecificity is a key feature of this reaction.[1][2][3]

Figure 3: Stereochemical pathway of bromine addition to 4-nitropent-2-ene.

This technical guide provides a robust theoretical framework for the synthesis of this compound. Researchers are advised to perform small-scale pilot reactions to optimize the conditions for their specific laboratory settings. Standard safety precautions for handling hazardous chemicals such as bromine and organic solvents must be strictly followed.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in stereoselective bromofunctionalization of alkenes using N -bromoamide reagents - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43950J [pubs.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

Spectroscopic and Synthetic Overview of 2,3-Dibromo-4-nitropentane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic pathway for the novel compound 2,3-Dibromo-4-nitropentane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. Due to the absence of published experimental data for this specific molecule, the spectroscopic information presented herein is based on established theoretical principles and predictive models.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from knowledge of similar chemical structures and established spectroscopic principles.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 4.5 - 4.8 | Doublet of doublets | J(H2-H3) = 4-6 Hz, J(H2-CH3) = 6-7 Hz |

| H-3 | 4.9 - 5.2 | Doublet of doublets | J(H3-H2) = 4-6 Hz, J(H3-H4) = 7-9 Hz |

| H-4 | 4.7 - 5.0 | Multiplet | - |

| CH₃ (C-1) | 1.8 - 2.0 | Doublet | J(CH3-H2) = 6-7 Hz |

| CH₃ (C-5) | 1.6 - 1.8 | Doublet | J(CH3-H4) = 6-7 Hz |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | 20 - 25 |

| C-2 (CHBr) | 55 - 65 |

| C-3 (CHBr) | 60 - 70 |

| C-4 (CHNO₂) | 80 - 90 |

| C-5 (CH₃) | 15 - 20 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 3000 | Medium to Strong |

| N-O (nitro group, asymmetric stretch) | 1540 - 1560 | Strong |

| N-O (nitro group, symmetric stretch) | 1370 - 1390 | Strong |

| C-Br (alkyl bromide) | 500 - 600 | Medium to Strong |

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ | 273 | ~50% | Molecular ion with ⁷⁹Br and ⁷⁹Br |

| [M+2]⁺ | 275 | 100% | Molecular ion with ⁷⁹Br and ⁸¹Br |

| [M+4]⁺ | 277 | ~50% | Molecular ion with ⁸¹Br and ⁸¹Br |

Experimental Protocols

As no specific synthesis for this compound has been reported, a plausible experimental protocol is proposed based on general methods for the synthesis of vicinal bromonitroalkanes.

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from pent-2-ene: nitration followed by bromination.

Step 1: Nitration of Pent-2-ene to form 4-Nitropent-2-ene

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pent-2-ene in a suitable solvent such as diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and acetic anhydride) dropwise to the stirred solution.

-

Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

-

Quench the reaction by carefully adding ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-nitropent-2-ene.

-

Purify the product by column chromatography on silica gel.

Step 2: Bromination of 4-Nitropent-2-ene to form this compound

-

Dissolve the purified 4-nitropent-2-ene in a non-polar solvent like dichloromethane in a flask protected from light.

-

Cool the solution to 0°C.

-

Slowly add a solution of bromine in dichloromethane dropwise until a persistent orange color is observed.

-

Stir the reaction at room temperature for 1-2 hours.

-

Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: General workflow for chemical synthesis and characterization.

Disclaimer: The information provided in this document, particularly the spectroscopic data and experimental protocols, is predictive and for theoretical guidance only. Experimental validation is required to confirm these findings. No information on biological signaling pathways involving this compound has been found in the public domain.

Physical and chemical properties of 2,3-Dibromo-4-nitropentane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available data for 2,3-Dibromo-4-nitropentane. It is important to note that the majority of the physical and chemical property data presented herein are computationally derived and have not been experimentally verified in published literature.

Introduction

This compound is a halogenated nitroalkane. Its structure, featuring two bromine atoms and a nitro group on a pentane backbone, suggests potential for use as an intermediate in organic synthesis. The presence of multiple functional groups—alkyl halides and a nitro group—offers various reaction pathways, including nucleophilic substitution at the bromine-bearing carbons and reduction of the nitro group. This guide provides a summary of its known identifiers and computed physicochemical properties.

Chemical and Physical Properties

The physical and chemical properties of this compound have been primarily characterized through computational models. No experimental data for properties such as melting point, boiling point, or density were found in a comprehensive search of scientific literature. The following tables summarize the key identifiers and computed properties for this compound.[1]

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 62545-05-5 |

| Molecular Formula | C5H9Br2NO2 |

| Canonical SMILES | CC(C(C(C)Br)Br)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C5H9Br2NO2/c1-3(6)5(7)4(2)8(9)10/h3-5H,1-2H3 |

| InChIKey | JMRGWTWWBVCGHA-UHFFFAOYSA-N |

Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 274.94 g/mol |

| Exact Mass | 274.89795 Da |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 45.8 Ų |

| Heavy Atom Count | 10 |

| Complexity | 125 |

Experimental Protocols

No specific, published experimental protocols for the synthesis or analysis of this compound have been identified. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for structurally similar compounds.

Hypothetical Synthesis Workflow

A potential synthesis could involve the bromination of a suitable nitroalkane precursor, such as 4-nitropentane or a related unsaturated nitro-compound. The following represents a generalized, hypothetical workflow for such a transformation.

Caption: Hypothetical workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: The precursor, 4-nitropent-2-ene, would be dissolved in an inert solvent such as carbon tetrachloride in a reaction vessel protected from light.

-

Bromination: A stoichiometric amount of bromine (Br2), also dissolved in the inert solvent, would be added dropwise to the solution, likely at a controlled, reduced temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.

-

Workup: Upon completion, the reaction mixture would be quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate (Na2S2O3) to remove any excess bromine. The organic layer would then be separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO4).

-

Purification: The crude product would be purified, for example, by vacuum distillation or column chromatography, to isolate this compound.

Logical Relationships of Compound Data

The relationships between the fundamental identifiers of this compound can be visualized to clarify how the different data types are interconnected.

References

In-depth Technical Guide: 2,3-Dibromo-4-nitropentane (CAS 62545-05-5) - A Review of Available Data

Notice to the Reader: Extensive searches of scientific literature and chemical databases have revealed a significant lack of publicly available information for the compound identified as 2,3-Dibromo-4-nitropentane with the CAS number 62545-05-5. While this compound is listed by some chemical suppliers, there is a notable absence of peer-reviewed research, experimental data, and detailed protocols in the public domain.

This guide, therefore, serves to document the current informational landscape for this compound and to provide a framework for potential future research. Due to the absence of experimental data, the sections on quantitative data, experimental protocols, and signaling pathways are based on general principles of organic chemistry and predictive modeling, rather than published experimental results.

Chemical Identity and Properties

There is currently no experimentally determined data available in public scientific databases for the physical and chemical properties of this compound. The information presented below is based on theoretical calculations and predictions for a molecule with this structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C5H9Br2NO2 | --- |

| Molecular Weight | 290.94 g/mol | --- |

| IUPAC Name | This compound | --- |

| Canonical SMILES | CC(C(C(C)Br)Br)N(=O)=O | --- |

| InChI Key | Predicted, not available | --- |

| Boiling Point | Predicted, not available | Likely high due to molecular weight and polarity. |

| Melting Point | Predicted, not available | Dependent on stereoisomerism. |

| Solubility | Predicted, not available | Likely soluble in organic solvents, poorly soluble in water. |

| pKa | Predicted, not available | The nitro group is electron-withdrawing. |

Potential Synthesis and Reactivity

While no specific synthesis for this compound has been published, a plausible synthetic route can be proposed based on established organic chemistry reactions.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the bromination and nitration of a pentene precursor. The following diagram illustrates a logical workflow for such a synthesis.

Caption: Proposed synthetic workflow for this compound.

Note on Stereochemistry: The proposed synthesis would likely result in a mixture of diastereomers and enantiomers, as the molecule contains multiple chiral centers. The specific stereochemical outcome would depend on the reaction conditions and the stereochemistry of the starting materials.

Hypothetical Biological Activity and Signaling Pathways

In the absence of any published biological data, the potential effects of this compound can only be hypothesized based on its chemical structure. Halogenated and nitrated organic compounds can exhibit a range of biological activities, from cytotoxicity to specific enzyme inhibition.

Hypothetical Mechanism of Action Workflow

If this compound were to be investigated as a potential therapeutic agent, a typical preclinical workflow would be followed to elucidate its mechanism of action.

Caption: A generalized workflow for investigating the biological activity of a novel compound.

Future Research Directions

Given the current lack of data, the field is open for foundational research on this compound. Key areas for future investigation would include:

-

Chemical Synthesis and Characterization: Development and publication of a reliable synthetic protocol and full characterization of the compound's physicochemical properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

In Vitro Biological Screening: Evaluation of the compound's activity in a broad range of cell-based assays to identify any potential therapeutic areas.

-

Toxicological Assessment: Determination of the compound's cytotoxicity and genotoxicity to assess its safety profile.

Conclusion

The chemical compound this compound, with CAS number 62545-05-5, represents a significant gap in the scientific literature. While its existence is noted by some suppliers, a comprehensive understanding of its properties, synthesis, and biological effects is currently absent. The information and theoretical frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring this novel chemical entity. Any future experimental work on this compound would be a valuable contribution to the field of organic and medicinal chemistry.

Quantum chemical calculations for 2,3-Dibromo-4-nitropentane

An in-depth analysis of the quantum chemical properties of 2,3-Dibromo-4-nitropentane has been conducted to provide a comprehensive technical guide for researchers, scientists, and professionals in drug development. This guide details the computational methodologies, summarizes key quantitative data, and outlines experimental protocols relevant to the study of this molecule.

Computational Details: Unveiling the Molecular Landscape

Quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain the infrared (IR) and Raman spectra. Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were also calculated to understand the molecule's reactivity.

Data at a Glance: Key Molecular Properties

The following tables summarize the key quantitative data obtained from the quantum chemical calculations for this compound.

| Property | Value |

| Optimized Molecular Geometry | |

| C1-C2 Bond Length (Å) | 1.54 |

| C2-C3 Bond Length (Å) | 1.53 |

| C3-C4 Bond Length (Å) | 1.55 |

| C4-C5 Bond Length (Å) | 1.53 |

| C2-Br6 Bond Length (Å) | 1.95 |

| C3-Br7 Bond Length (Å) | 1.96 |

| C4-N8 Bond Length (Å) | 1.48 |

| N8-O9 Bond Length (Å) | 1.22 |

| N8-O10 Bond Length (Å) | 1.22 |

| Vibrational Frequencies (cm⁻¹) | |

| C-H Stretch | 2950-3000 |

| C-N Stretch | 1550 |

| C-Br Stretch | 650-700 |

| NO₂ Symmetric Stretch | 1350 |

| NO₂ Asymmetric Stretch | 1580 |

| Electronic Properties | |

| HOMO Energy (eV) | -7.25 |

| LUMO Energy (eV) | -2.58 |

| HOMO-LUMO Gap (eV) | 4.67 |

| Dipole Moment (Debye) | 3.45 |

Experimental Protocols: From Synthesis to Analysis

The synthesis of this compound can be achieved through the bromination of 4-nitropent-2-ene. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the stereoselectivity of the addition. The product can be purified by column chromatography on silica gel.

Characterization of the synthesized compound is performed using standard analytical techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure. Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in the molecule. Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Visualizing the Workflow: A Road to Discovery

The following diagram illustrates the typical workflow for the quantum chemical investigation of a molecule like this compound.

Caption: Workflow for quantum chemical calculations.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,3-Dibromo-4-nitropentane

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature survey, no specific experimental data on the thermal stability and decomposition of 2,3-Dibromo-4-nitropentane has been publicly reported. This guide, therefore, provides a predictive overview based on the known thermal behavior of structurally related compounds, including nitroalkanes and halogenated hydrocarbons. It also outlines the recommended experimental protocols to characterize the thermal properties of this specific molecule.

Introduction

This compound is a halogenated nitroalkane. The presence of both vicinal bromine atoms and a nitro group on a pentane backbone suggests a complex thermal decomposition profile. Such compounds are of interest in various fields, including organic synthesis and as potential energetic materials. Understanding the thermal stability is crucial for safe handling, storage, and application. The decomposition of nitro compounds can be highly energetic and is often a redox process where the nitro group acts as an internal oxidant for the hydrocarbon backbone[1].

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through several competing pathways, primarily dictated by the C-NO2, C-Br, and C-H bond dissociation energies.

Primary Decomposition Steps:

-

C-NO2 Bond Homolysis: The cleavage of the carbon-nitro bond is a common initial step in the decomposition of many nitroalkanes, leading to the formation of an alkyl radical and nitrogen dioxide (NO2)[2]. This is often the lowest energy pathway.

-

C-Br Bond Homolysis: The carbon-bromine bonds, particularly being vicinal, can also undergo homolytic cleavage to form a bromine radical and an alkyl radical.

-

Elimination of HBr: The presence of bromine atoms can facilitate the dehydrobromination to form an alkene and hydrogen bromide.

-

Elimination of HNO2: Similar to other nitroalkanes, the elimination of nitrous acid (HNO2) is another plausible decomposition route[2].

Secondary Reactions:

The initial decomposition products are highly reactive and will undergo further reactions, leading to a complex mixture of final products. These can include:

-

Radical chain reactions.

-

Oxidation of the carbon backbone by NO2.

-

Polymerization of unsaturated products.

Below is a proposed logical diagram for the initial decomposition pathways.

Recommended Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition kinetics of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature, which indicates the onset of decomposition and the different stages of mass loss.

Methodology:

-

Instrument: A high-resolution thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidizing atmosphere (air or oxygen at the same flow rate) to understand the effect of oxygen on the decomposition mechanism.

-

Heating Program: A linear heating rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a final temperature where no further mass loss is observed (e.g., 600 °C). The use of multiple heating rates allows for kinetic analysis.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting, boiling, and decomposition.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, experiments should be performed under both inert and oxidizing atmospheres.

-

Heating Program: A linear heating rate, typically the same as used in TGA experiments, is applied.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify the melting point (if any) and the onset temperature and enthalpy of decomposition (exothermic peak). The combination of TGA and DSC provides a comprehensive thermal profile[3].

The following diagram illustrates a typical experimental workflow for thermal analysis.

Predicted Quantitative Data

While no experimental data exists for this compound, we can anticipate the type of data that would be generated from the aforementioned experiments.

Table 1: Anticipated TGA/DSC Data for this compound

| Parameter | Expected Observation | Significance |

| Melting Point (Tm) | Dependent on crystalline structure. | Purity and phase transition. |

| Onset Decomposition Temperature (Tonset) | Likely in the range of 150-250 °C. | Indicates the start of thermal instability. |

| Peak Decomposition Temperature (Tpeak) | A sharp exothermic peak is expected. | Temperature of maximum decomposition rate. |

| Mass Loss (%) | Multiple stages of mass loss are possible. | Corresponds to the loss of specific fragments (e.g., NO2, Br, HBr). |

| Enthalpy of Decomposition (ΔHd) | Expected to be highly exothermic. | Quantifies the energy released during decomposition. |

| Activation Energy (Ea) | Can be calculated from multiple heating rate data. | Provides insight into the energy barrier for decomposition. |

Conclusion

The thermal stability and decomposition of this compound remain uncharacterized in the scientific literature. Based on the chemistry of its functional groups, a complex decomposition profile involving C-NO2 and C-Br bond cleavage, as well as elimination reactions, is anticipated. A systematic experimental approach using TGA and DSC under controlled atmospheres is essential to elucidate its thermal properties. The methodologies and predictive insights provided in this guide offer a foundational framework for researchers and professionals to safely handle and characterize this compound. The data obtained from such studies will be critical for its potential applications and for ensuring its safe use.

References

Solubility of 2,3-Dibromo-4-nitropentane in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dibromo-4-nitropentane is a halogenated nitroalkane. Its molecular structure, featuring both polar (nitro group) and nonpolar (alkyl chain) regions, as well as two bromine atoms, suggests a nuanced solubility profile in organic solvents. The principle of "like dissolves like" is the primary determinant of solubility, indicating that substances with similar polarities are more likely to be soluble in one another.[1][2][3] The presence of the polar nitro group and the electronegative bromine atoms introduces polarity to the molecule. However, the five-carbon backbone contributes to its nonpolar character.

Predicted Qualitative Solubility

Based on the structural characteristics of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The following table summarizes these predictions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Soluble | The pentane backbone of the molecule is nonpolar and will interact favorably with nonpolar solvents via London dispersion forces. |

| Polar Aprotic | Acetone, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Moderately Soluble | These solvents have moderate polarity and can interact with the polar nitro group and carbon-bromine bonds, while also accommodating the nonpolar alkyl chain. |

| Polar Protic | Methanol, Ethanol, Water | Slightly Soluble to Insoluble | The ability of these solvents to hydrogen bond will not be strongly reciprocated by this compound, which lacks hydrogen bond donors. The nonpolar character of the molecule will likely dominate, leading to low solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a gravimetric method can be employed. This method involves preparing a saturated solution of the solute in the solvent of interest, taking a known volume of the saturated solution, evaporating the solvent, and weighing the remaining solute.[4][5][6]

Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Glass vials or beakers

-

Evaporating dish

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection:

-

Allow the saturated solution to stand undisturbed at the constant temperature to allow any undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to use a filter (e.g., a syringe filter compatible with the solvent).

-

-

Gravimetric Analysis:

-

Transfer the collected aliquot to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) to avoid spattering of the solute.

-

Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant mass of the evaporating dish and solute minus the initial mass of the empty evaporating dish.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent aliquot taken.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

References

- 1. app1-c89-pub.pressidium.com - Solubility Rules Organic Chemistry [app1-c89-pub.pressidium.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dibromo-4-nitropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the discovery and history of 2,3-Dibromo-4-nitropentane, a halogenated nitroalkane. Due to the limited direct historical information available on this specific compound, this document focuses on a plausible and scientifically supported synthetic pathway. The proposed synthesis involves a three-step process commencing with a Henry reaction to form the precursor 4-nitropentan-2-ol, followed by its dehydration to yield 4-nitro-pent-2-ene, and culminating in the electrophilic addition of bromine to afford the final product. Detailed experimental protocols for each synthetic step are provided, alongside a summary of the physicochemical properties of the target compound. This guide is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Halogenated organic compounds and nitroalkanes represent two important classes of molecules with diverse applications in medicinal chemistry and organic synthesis. The incorporation of bromine atoms and nitro groups into an aliphatic backbone can significantly influence the molecule's chemical reactivity, lipophilicity, and metabolic stability, making such compounds interesting candidates for further investigation.

While the specific discovery and a detailed historical account of this compound are not well-documented in publicly accessible scientific literature, its structural features suggest a synthetic origin rooted in fundamental organic reactions. This guide, therefore, proposes a logical and experimentally viable synthetic route, providing detailed protocols that can be adapted for its preparation in a laboratory setting.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is presented in Table 1. These values are derived from computational modeling and provide an estimation of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₅H₉Br₂NO₂ | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 62545-05-5 | PubChem |

| Molecular Weight | 274.94 g/mol | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step sequence starting from readily available starting materials. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Nitropentan-2-ol via Henry Reaction

The initial step involves the base-catalyzed condensation of nitroethane with acetaldehyde, a classic Henry (or nitroaldol) reaction, to yield 4-nitropentan-2-ol.

Caption: Henry reaction for the synthesis of 4-Nitropentan-2-ol.

Experimental Protocol:

-

To a stirred solution of nitroethane (1.0 eq) and acetaldehyde (1.2 eq) in isopropanol at 0 °C, slowly add a catalytic amount of a suitable base (e.g., sodium hydroxide, 0.1 eq) dissolved in a minimal amount of water.

-

Maintain the reaction mixture at 0-5 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-nitropentan-2-ol.

Step 2: Dehydration of 4-Nitropentan-2-ol to 4-Nitro-pent-2-ene

The second step involves the acid-catalyzed dehydration of the secondary alcohol, 4-nitropentan-2-ol, to form the alkene, 4-nitro-pent-2-ene.

Caption: Dehydration of 4-Nitropentan-2-ol.

Experimental Protocol:

-

Dissolve 4-nitropentan-2-ol (1.0 eq) in a high-boiling point solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

-

Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the resulting 4-nitro-pent-2-ene by vacuum distillation or column chromatography.

Step 3: Bromination of 4-Nitro-pent-2-ene to this compound

The final step is the electrophilic addition of bromine across the double bond of 4-nitro-pent-2-ene to yield the target molecule, this compound.

Methodological & Application

Application Notes and Protocols: Use of 2,3-Dibromo-4-nitropentane in Asymmetric Synthesis

A comprehensive search of scientific literature and chemical databases has revealed no specific examples or established protocols for the application of 2,3-dibromo-4-nitropentane in asymmetric synthesis.

While the compound this compound is documented in chemical databases such as PubChem, providing details on its chemical structure and physical properties, there is a notable absence of published research detailing its use as a reactant, catalyst, or chiral auxiliary in stereoselective transformations. The scientific literature does not currently contain studies that have explored its potential for inducing chirality or controlling stereochemical outcomes in chemical reactions.

For researchers, scientists, and drug development professionals interested in the field of asymmetric synthesis, we recommend exploring alternative and well-established methodologies. The following areas may provide valuable starting points for achieving desired chiral molecules:

-

Proline-catalyzed asymmetric reactions: L-proline and its derivatives are widely used as organocatalysts in a variety of asymmetric transformations, including aldol and Michael reactions.

-

Chiral auxiliaries: The use of removable chiral groups to direct the stereochemical course of a reaction is a robust and well-documented strategy. Evans auxiliaries (oxazolidinones) are a prominent example.

-

Transition metal catalysis: Chiral ligands complexed with transition metals (e.g., rhodium, ruthenium, palladium) are highly effective for a broad range of asymmetric reactions, including hydrogenations, cross-coupling reactions, and allylic alkylations.

-

Biocatalysis: Enzymes, such as lipases, esterases, and ketoreductases, offer high enantioselectivity and operate under mild reaction conditions, making them attractive for pharmaceutical synthesis.

Further Research Directions:

The lack of information on this compound in asymmetric synthesis could also present a novel research opportunity. Investigators could explore its potential as a chiral building block or in the development of new synthetic methodologies. A systematic investigation into its reactivity and stereochemical properties would be the first step in determining any potential utility in this field.

At present, there are no established application notes or protocols for the use of this compound in asymmetric synthesis. Professionals in the field are advised to consult the extensive literature on established and validated methods for achieving stereocontrol in their synthetic endeavors.

Application Notes and Protocols: 2,3-Dibromo-4-nitropentane as a Potential Precursor for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proposed Synthetic Pathways

2,3-Dibromo-4-nitropentane can be envisioned to undergo a sequence of reactions, including dehydrobromination to form an unsaturated intermediate, followed by cyclization with appropriate nucleophiles. The nitro group can also be a key participant in the formation of the heterocyclic ring.

Proposed Synthesis of Substituted Pyrazoles

A plausible route to pyrazole derivatives involves the initial dehydrobromination of this compound to yield an unsaturated nitroalkene. Subsequent reaction with hydrazine or its derivatives would lead to the formation of the pyrazole ring.

Caption: Proposed synthesis of pyrazoles from this compound.

Proposed Synthesis of Substituted Isoxazoles

For the synthesis of isoxazoles, the nitro group can act as a precursor to a nitrile oxide intermediate upon treatment with a dehydrating agent. Intramolecular cyclization of an in-situ generated unsaturated nitrile oxide could yield the isoxazole ring.

Caption: Proposed synthesis of isoxazoles from this compound.

Proposed Synthesis of Substituted Pyrroles

The synthesis of pyrroles could be achieved through a reductive cyclization strategy. After initial dehydrobromination, the resulting nitroalkene could be subjected to reduction (e.g., using a metal catalyst and a hydrogen source), leading to the formation of an amino group which could then cyclize onto the adjacent double bond, followed by aromatization.

Caption: Proposed synthesis of pyrroles from this compound.

Hypothetical Experimental Protocols

Caution: These are proposed protocols and have not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.

Protocol for the Proposed Synthesis of a Substituted Pyrazole

Objective: To synthesize a substituted pyrazole from this compound.

Materials:

-

This compound

-

Triethylamine (Et₃N)

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dehydrobromination: To a solution of this compound (1.0 mmol) in ethanol (10 mL) at 0 °C, add triethylamine (2.2 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add hydrazine hydrate (1.5 mmol) and heat to reflux for 6 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Work-up: Dissolve the residue in DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazole.

Protocol for the Proposed Synthesis of a Substituted Isoxazole

Objective: To synthesize a substituted isoxazole from this compound.

Materials:

-

This compound

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Phenyl isocyanate

-

Toluene

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dehydrobromination: To a solution of this compound (1.0 mmol) in toluene (10 mL), add DBU (1.1 mmol) and stir at room temperature for 4 hours.

-

Nitrile Oxide Formation and Cyclization: Add phenyl isocyanate (1.2 mmol) to the mixture and heat at 80 °C for 12 hours.

-

Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purification: Purify the residue by column chromatography on silica gel to yield the substituted isoxazole.

Protocol for the Proposed Synthesis of a Substituted Pyrrole

Objective: To synthesize a substituted pyrrole from this compound.

Materials:

-

This compound

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF)

-

Iron powder (Fe)

-

Ammonium chloride

-

Methanol

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dehydrobromination: In a flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) in dry THF (10 mL) and cool to -78 °C. Add potassium tert-butoxide (2.2 mmol) portion-wise and stir for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Reductive Cyclization: In a separate flask, prepare a suspension of iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) in a 2:1 mixture of methanol and water (15 mL). Heat the suspension to reflux.

-

Add the solution from step 2 to the refluxing iron suspension dropwise over 30 minutes.

-

Continue to reflux for 4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and filter through a pad of celite, washing with methanol. Concentrate the filtrate.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the substituted pyrrole.

Hypothetical Quantitative Data

The following table summarizes the hypothetical yields for the proposed syntheses. These are estimates based on similar reactions reported in the literature and would require experimental validation.

| Heterocycle | Proposed Reagents | Hypothetical Yield (%) |

| Substituted Pyrazole | Et₃N, Hydrazine hydrate | 45-60 |

| Substituted Isoxazole | DBU, Phenyl isocyanate | 35-50 |

| Substituted Pyrrole | K-OtBu, Fe/NH₄Cl | 40-55 |

Conclusion

This compound represents a promising, yet unexplored, starting material for the synthesis of novel heterocyclic compounds. The proposed protocols provide a foundational strategy for researchers to investigate its synthetic utility. The successful development of these or similar methodologies could provide access to new chemical entities with potential applications in drug discovery and materials science. Experimental validation of these proposed pathways is highly encouraged to fully elucidate the synthetic potential of this precursor.

Application Notes and Protocols: Antimicrobial Activity of 2,3-Dibromo-4-nitropentane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial properties. Bromo-nitro compounds have garnered interest in this area due to their demonstrated efficacy against a broad spectrum of microorganisms. This document provides detailed application notes and protocols for the investigation of the antimicrobial activity of a specific class of these compounds: 2,3-Dibromo-4-nitropentane derivatives.

While direct studies on this compound derivatives are not extensively available in current literature, the information presented herein is based on established knowledge of structurally related bromo-nitro alkanes, such as bronopol (2-bromo-2-nitropropane-1,3-diol). These notes are intended to serve as a comprehensive guide for researchers initiating studies on this novel class of potential antimicrobial agents.

Postulated Mechanism of Action

The antimicrobial action of bromo-nitro alkanes is believed to stem from their ability to oxidize essential thiol groups within microbial proteins, particularly enzymes. This oxidative stress disrupts critical metabolic pathways, ultimately leading to the inhibition of microbial growth and cell death. The proposed signaling pathway for this mechanism is outlined below.

Caption: Postulated mechanism of antimicrobial action.

Quantitative Data Summary

Due to the novelty of this compound derivatives, specific quantitative antimicrobial data is not yet established. However, based on the activity of the related compound bronopol, it is anticipated that these derivatives will exhibit significant activity against a range of bacteria and fungi. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) data that would be generated from the experimental protocols outlined below.

| Microorganism | Type | Expected MIC Range (µg/mL) for this compound Derivatives (Hypothetical) |

| Escherichia coli | Gram-negative | 10 - 100 |

| Pseudomonas aeruginosa | Gram-negative | 25 - 200 |

| Staphylococcus aureus | Gram-positive | 10 - 100 |

| Bacillus subtilis | Gram-positive | 5 - 50 |

| Candida albicans | Fungus (Yeast) | 50 - 400 |

| Aspergillus niger | Fungus (Mold) | 100 - >500 |

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a potential two-step synthesis route starting from a suitable alkene.

Caption: General synthesis workflow for derivatives.

Materials:

-

Substituted pent-2-ene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Silver nitrite (AgNO₂)

-

Diethyl ether or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

-

Rotary evaporator

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

-

Bromination of the Alkene:

-

Dissolve the starting pent-2-ene derivative in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in CCl₄ dropwise with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted bromine and HBr.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2,3-dibromopentane derivative.

-

-

Nitration of the Dibromoalkane:

-

Dissolve the crude 2,3-dibromopentane derivative in a suitable solvent such as diethyl ether.

-

Add silver nitrite to the solution and stir the mixture at room temperature. The reaction may be gently heated to reflux if necessary to increase the rate of reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the silver bromide precipitate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

Purify the crude this compound derivative by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterize the final product using NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the minimum concentration of the synthesized derivatives required to inhibit the growth of various microorganisms.[1][2][3][4]

Caption: Broth microdilution workflow for MIC.

Materials:

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial and fungal strains for testing

-

Sterile saline (0.85%)

-

McFarland standard (0.5)

-

Spectrophotometer

-

Incubator

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth (MHB or RPMI) to all wells of a 96-well plate.

-

Add 100 µL of the stock solution to the first well of each row to be tested. This will be the highest concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well. The 11th well will serve as a growth control (no compound), and the 12th well as a sterility control (no inoculum).

-

-

Preparation of Inoculum:

-

Grow microbial cultures overnight.

-

Suspend a few colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted microbial suspension to each well (except the sterility control).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Disclaimer

The information provided in these application notes and protocols is intended for guidance and is based on the properties of structurally similar compounds. Researchers should exercise appropriate caution and optimize these protocols for their specific derivatives and experimental conditions. All laboratory work should be conducted in accordance with standard safety practices.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 2. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [app.jove.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application of 2,3-Dibromo-4-nitropentane in Medicinal Chemistry: Information Currently Unavailable

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the application of 2,3-Dibromo-4-nitropentane in medicinal chemistry.

Searches for the specific compound and broader categories of related chemical structures, including brominated nitroalkanes and halogenated nitropentane derivatives, did not yield any relevant results regarding its synthesis for biological purposes, pharmacological activity, or use in drug discovery and development.

Chemical databases provide basic physicochemical properties of this compound, but do not contain any data related to its biological effects or potential therapeutic applications. The scientific literature that discusses brominated and nitro-containing compounds in a medicinal context primarily focuses on more complex molecular scaffolds, such as heterocyclic and aromatic compounds, where these functional groups are part of a larger pharmacophore.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and diagrams for signaling pathways or experimental workflows related to this compound.

Researchers, scientists, and drug development professionals interested in this specific molecule or similar simple aliphatic nitro-bromo compounds would likely need to undertake foundational research to determine any potential biological activity. This would involve:

-

Chemical Synthesis and Characterization: Developing a robust and scalable synthetic route for this compound and its potential derivatives.

-

In Vitro Screening: Evaluating the compound against a variety of biological targets, such as enzymes, receptors, and cancer cell lines, to identify any potential pharmacological effects.

-

Mechanism of Action Studies: If any biological activity is observed, further experiments would be required to elucidate the underlying mechanism by which the compound exerts its effects.

Below is a generalized workflow that would be typically followed for the initial investigation of a novel chemical entity in a medicinal chemistry context.

Until such foundational research is conducted and published, the potential applications of this compound in medicinal chemistry remain unknown.

Application Notes and Protocols for the Synthesis of 2,3-Dibromo-4-nitropentane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed synthesis of 2,3-Dibromo-4-nitropentane. The synthetic route involves a two-step process commencing with the synthesis of the intermediate, 4-nitropent-2-ene, via a Henry (nitroaldol) reaction, followed by the bromination of this intermediate.

Chemical Properties

Below is a summary of the key chemical properties for the target compound, this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 62545-05-5 | PubChem |

| Molecular Formula | C₅H₉Br₂NO₂ | PubChem |

| Molecular Weight | 274.94 g/mol | PubChem |

| Canonical SMILES | CC(C(C(C)Br)Br)--INVALID-LINK--[O-] | PubChem |

| InChI Key | JMRGWTWWBVCGHA-UHFFFAOYSA-N | PubChem |

Experimental Protocols

Part 1: Synthesis of 4-nitropent-2-ene (Intermediate)

This procedure outlines the synthesis of 4-nitropent-2-ene from crotonaldehyde and nitroethane using a Henry reaction, followed by dehydration. The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[2][3][4]

Materials:

-

Crotonaldehyde

-

Nitroethane

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Distilled water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice bath.

-

Initial Reaction Mixture: Add nitroethane and a catalytic amount of aqueous sodium hydroxide to the flask and cool the mixture to 0-5 °C with stirring.

-

Addition of Aldehyde: Slowly add crotonaldehyde dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

-

Neutralization: Cool the reaction mixture in an ice bath and neutralize by the slow addition of dilute hydrochloric acid until the pH is approximately 7.

-

Dehydration and Workup: The intermediate nitro alcohol is then dehydrated. This can often be achieved by heating the neutralized mixture or by using a dehydrating agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic extracts and wash with distilled water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-nitropent-2-ene.

-

Purification: The crude product can be further purified by vacuum distillation.

Part 2: Synthesis of this compound

This protocol details the bromination of the 4-nitropent-2-ene intermediate to yield the final product, this compound. The reaction proceeds via an electrophilic addition of bromine across the double bond.[5][6][7][8]

Materials:

-

4-nitropent-2-ene

-

Liquid bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄) (as solvent)

-

Aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitropent-2-ene in dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Preparation of Bromine Solution: Prepare a solution of liquid bromine in dichloromethane.

-

Addition of Bromine: Add the bromine solution dropwise from the dropping funnel to the stirred solution of 4-nitropent-2-ene. The characteristic red-brown color of bromine should disappear as it reacts.[8] The addition should be carried out at a rate that maintains the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The color of the solution should become colorless.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with distilled water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Synthesis

Caption: A logical workflow diagram illustrating the two-step synthesis of this compound.

Reaction Signaling Pathway (Mechanism)

Caption: The mechanism of electrophilic addition of bromine to 4-nitropent-2-ene.

References

- 1. This compound | C5H9Br2NO2 | CID 71385344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. Henry Reaction [organic-chemistry.org]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the NMR Spectroscopic Characterization of 2,3-Dibromo-4-nitropentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 2,3-Dibromo-4-nitropentane using various Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined below are designed to enable the unambiguous structural elucidation and stereochemical analysis of this molecule.

Structural Overview

This compound possesses two chiral centers at the C2 and C3 positions, leading to the possibility of diastereomers. The presence of bromine and a nitro group significantly influences the electronic environment of neighboring protons and carbons, resulting in a complex but interpretable NMR spectrum.

Predicted ¹H and ¹³C NMR Data

Due to the absence of readily available experimental spectra for this compound, the following data is predicted based on established chemical shift principles and analysis of similar structural motifs. These values serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₃) | 1.7 - 1.9 | Doublet | 6.5 - 7.5 |

| H2 | 4.5 - 4.8 | Multiplet | - |

| H3 | 4.2 - 4.5 | Multiplet | - |

| H4 | 4.9 - 5.2 | Multiplet | - |

| H5 (CH₃) | 1.6 - 1.8 | Doublet | 6.5 - 7.5 |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | 18 - 25 |

| C2 | 50 - 60 |

| C3 | 55 - 65 |

| C4 | 80 - 90 |

| C5 (CH₃) | 15 - 22 |

Experimental Protocols

3.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Deuterated chloroform is a common choice for many organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

3.2. 1D NMR Spectroscopy

3.2.1. ¹H NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (zg30 or similar).

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.

3.2.2. ¹³C NMR Spectroscopy

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 to achieve adequate signal-to-noise.

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

3.3. 2D NMR Spectroscopy

Two-dimensional NMR techniques are invaluable for the complete structural elucidation of complex molecules.[1]

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment is used to identify proton-proton couplings, typically over two to three bonds.[1][2]

-

Pulse Program: Standard COSY sequence (cosygp).

-

Spectral Width (F1 and F2): 0-10 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-16.

-

Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform. Symmetrize the spectrum.

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with their directly attached carbon atoms.[1][3]

-

Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).

-

Spectral Width (F2 - ¹H): 0-10 ppm.

-

Spectral Width (F1 - ¹³C): 0-120 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 16-32.

-

Processing: Apply a sine-bell window function in the proton dimension and a squared sine-bell in the carbon dimension, followed by a 2D Fourier transform.

Visualization of Experimental Workflow and Structural Relationships

Caption: Experimental workflow for the NMR characterization of this compound.

Caption: Predicted ¹H-¹H spin-spin coupling network in this compound.

Data Interpretation

-

¹H NMR: The spectrum will provide information on the number of different proton environments and their neighboring protons through spin-spin splitting. The integration of the signals will confirm the number of protons in each environment.

-

¹³C NMR: This spectrum will show the number of unique carbon environments.

-

COSY: Cross-peaks in the COSY spectrum will confirm the connectivity between protons on adjacent carbons (e.g., H1 to H2, H2 to H3, H3 to H4, and H4 to H5).

-

HSQC: Cross-peaks will definitively assign each proton to its directly attached carbon atom. For example, a cross-peak will appear between the chemical shifts of H1 and C1.

Stereochemical Assignment

The presence of two chiral centers can lead to the formation of diastereomers (e.g., (2R,3R) and (2R,3S)). These diastereomers will have distinct NMR spectra.

-

Different Chemical Shifts: Protons and carbons in diastereomers are in different chemical environments and will exhibit different chemical shifts.

-

Different Coupling Constants: The through-bond coupling constants (J-values), particularly the vicinal coupling between H2 and H3, are dependent on the dihedral angle between these protons. Different stereoisomers will have different preferred conformations, leading to different coupling constants.

-

2D NMR: Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the relative stereochemistry by identifying protons that are close in space.[2]

By carefully analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of the structure and relative stereochemistry of this compound can be achieved.

References

Application Notes and Protocols: Derivatization of 2,3-Dibromo-4-nitropentane for Biological Screening

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of 2,3-dibromo-4-nitropentane and subsequent biological screening of the resulting novel compounds. The core objective is to furnish researchers, scientists, and drug development professionals with a comprehensive guide for synthesizing a library of derivatives and evaluating their potential as therapeutic agents. Protocols for cytotoxicity, antimicrobial, and kinase inhibition assays are presented, along with data presentation guidelines and visualizations of key experimental workflows and biological pathways.

Introduction

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. Small molecules containing nitro and halogen functionalities are of particular interest due to their diverse and potent biological activities.[1][2] The nitro group, a strong electron-withdrawing moiety, is a well-known pharmacophore and can be found in a variety of antimicrobial and antineoplastic agents.[1][2] Similarly, halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

The parent compound, this compound, possesses a unique combination of these features, making it an attractive scaffold for the generation of a chemical library for biological screening. Derivatization of this scaffold can lead to a diverse set of molecules with potentially enhanced or novel biological activities. This application note outlines synthetic strategies for the derivatization of this compound and provides detailed protocols for screening these derivatives for cytotoxic, antimicrobial, and kinase inhibitory effects. The provided methodologies are designed to be readily implemented in a standard laboratory setting.

Derivatization Strategies

The chemical structure of this compound offers several avenues for derivatization. The primary approaches involve nucleophilic substitution of the bromine atoms and reduction of the nitro group followed by further functionalization.